molecular formula C15H15FN2O2S B14931060 Thiophene-3-carboxamide, 4-ethyl-2-(3-fluorobenzoylamino)-5-methyl-

Thiophene-3-carboxamide, 4-ethyl-2-(3-fluorobenzoylamino)-5-methyl-

Cat. No.: B14931060
M. Wt: 306.4 g/mol
InChI Key: IIYVJQKVIWVPAD-UHFFFAOYSA-N
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Description

4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE is a synthetic organic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the thiophene ring.

    Attachment of the fluorobenzoyl group: This step involves the acylation of the thiophene derivative with 3-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE
  • METHYL 4-[(2-(2-[(4-FLUOROBENZOYL)AMINO]ACETYL)CARBOHYDRAZONOYL)PHENOXY]METHYL BENZOATE
  • PROPYL 4-[(4-FLUOROBENZOYL)AMINO]BENZOATE

Uniqueness

4-ETHYL-2-[(3-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific substitution pattern on the thiophene ring and the presence of both ethyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2O2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methylthiophene-3-carboxamide

InChI

InChI=1S/C15H15FN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-5-4-6-10(16)7-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20)

InChI Key

IIYVJQKVIWVPAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)F)C

Origin of Product

United States

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